molecular formula C17H19ClF3NO B565243 (R)-Fluoxetine-d5 Hydrochloride CAS No. 1217764-54-9

(R)-Fluoxetine-d5 Hydrochloride

Cat. No. B565243
Key on ui cas rn: 1217764-54-9
M. Wt: 350.821
InChI Key: GIYXAJPCNFJEHY-WUFKBSLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846957B2

Procedure details

To a 3.0 L round bottom flask is added 25.5 g (0.0824 mol) of fluoxetine free base. To this is added 850 mL of diethyl ether and the amine is dissolved. To this solution is added 150 mL of an ethereal hydrochloric acid solution (0.069 mol HCl/100 mL). The reaction is stirred for 30 minutes and then the ether is rotoevaporated to dryness. The solid was taken up in a minimum of ethyl acetate and hexane was added until crystals started forming. The white solid is placed in the refrigerator for 14 hours at about 5° C. The solution was filtered and dried to give 25.75 g of fluoxetine hydrochloride.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.C(OCC)C.[ClH:28].C(OCC)(=O)C>CCCCCC>[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][CH:14]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:28] |f:5.6|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F
Step Two
Name
Quantity
850 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until crystals
CUSTOM
Type
CUSTOM
Details
started forming
WAIT
Type
WAIT
Details
The white solid is placed in the refrigerator for 14 hours at about 5° C
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25.75 g
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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